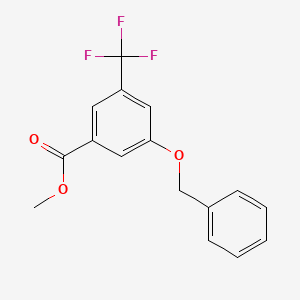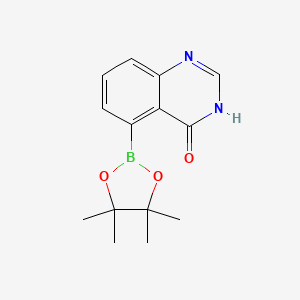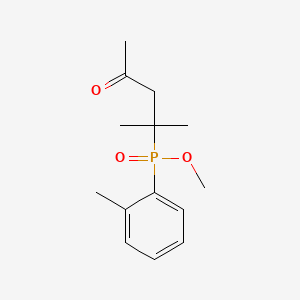
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro group, and the attachment of the pyrimidine moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-((2R,3R,4R,5R)-3-Fluoro-4-((tetrahydro-2H-pyran-2-YL)oxy)-5-(((tetrahydro-2H-pyran-2-YL)oxy)methyl)tetrahydrofuran-2-YL)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H29FN2O7 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29FN2O7/c1-12-10-23(20(25)22-18(12)24)19-16(21)17(30-15-7-3-5-9-27-15)13(29-19)11-28-14-6-2-4-8-26-14/h10,13-17,19H,2-9,11H2,1H3,(H,22,24,25)/t13-,14?,15?,16-,17-,19-/m1/s1 |
Clé InChI |
PUBJRRDCXONVJY-UILYIFQSSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC3CCCCO3)OC4CCCCO4)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3CCCCO3)OC4CCCCO4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)


![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)




![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)



